Oxypressin
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Overview
Description
[Phe3]OT, also known as [Phe3]oxytocin or oxypressin, is a synthetic analogue of oxytocin. Oxytocin is a peptide hormone and neuropeptide that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. [Phe3]OT is designed to mimic the effects of oxytocin but with enhanced stability and specificity .
Preparation Methods
The synthesis of [Phe3]OT involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, with each addition followed by deprotection and washing steps. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial production of [Phe3]OT follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
[Phe3]OT undergoes various chemical reactions, including:
Oxidation: This reaction involves the formation of disulfide bonds between cysteine residues, which is crucial for the stability and activity of the peptide.
Reduction: The disulfide bonds can be reduced back to free thiol groups, which may affect the peptide’s structure and function.
Substitution: Amino acid residues in [Phe3]OT can be substituted with other residues to create analogues with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[Phe3]OT has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.
Biology: Researchers use [Phe3]OT to investigate the role of oxytocin in social behavior, stress response, and reproductive functions.
Medicine: [Phe3]OT is explored for its potential therapeutic applications in conditions such as autism, anxiety, and postpartum depression.
Mechanism of Action
[Phe3]OT exerts its effects by binding to oxytocin receptors, which are G protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, [Phe3]OT activates intracellular signaling pathways that lead to the release of calcium ions and the activation of downstream effectors. This results in various physiological responses, such as uterine contractions during childbirth and milk ejection during lactation .
Comparison with Similar Compounds
[Phe3]OT is unique compared to other oxytocin analogues due to its enhanced stability and specificity. Similar compounds include:
Oxytocin: The natural hormone with a shorter half-life and broader range of effects.
Carbetocin: A synthetic analogue with a longer half-life used to prevent postpartum hemorrhage.
Desmopressin: An analogue of vasopressin with antidiuretic properties.
[Phe3]OT stands out due to its specific modifications that enhance its stability and receptor selectivity, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
642-35-3 |
---|---|
Molecular Formula |
C46H64N12O12S2 |
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N12O12S2/c1-24(2)17-30(40(64)51-21-38(50)62)56-45(69)35-9-6-16-58(35)46(70)34-23-72-71-22-28(47)39(63)53-31(19-26-10-12-27(59)13-11-26)43(67)54-32(18-25-7-4-3-5-8-25)42(66)52-29(14-15-36(48)60)41(65)55-33(20-37(49)61)44(68)57-34/h3-5,7-8,10-13,24,28-35,59H,6,9,14-23,47H2,1-2H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,63)(H,54,67)(H,55,65)(H,56,69)(H,57,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
WTHKESHUHBGMGM-DZCXQCEKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N |
sequence |
CYFQNCPLG |
Synonyms |
3-Phe-oxytocin Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Leu-GlyNH2 cysteinyl-tyrosyl-phenylalanyl-glutaminyl-asparaginyl-cysteinyl-proly-leucyl-glycinamide oxypressin oxytocin, Phe(3)- oxytocin, phenylalanine(3)- |
Origin of Product |
United States |
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